molecular formula C10H11N3O3 B1415704 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 21520-94-5

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No.: B1415704
CAS No.: 21520-94-5
M. Wt: 221.21 g/mol
InChI Key: GEAJENUTDQCTPJ-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine (CAS 21520-94-5) is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . It is supplied with a purity of 95% . This compound is part of the 1,3,4-oxadiazole family, a class of heterocycles known for their role as bioisosteres of amides and esters, which contributes to their ability to form hydrogen bonding interactions with biological targets . As a result, 1,3,4-oxadiazole derivatives are the subject of significant research interest due to their broad spectrum of potential biological activities . Researchers are investigating similar oxadiazole compounds for various applications, including their effects on matrix metalloproteinases (MMPs), which are proteases involved in tumor progression, and for their cytotoxic effects on cancer cell lines such as human lung adenocarcinoma and rat glioma . Other patented research also explores structurally related 5-methyl-1,3,4-oxadiazol-2-yl compounds for the treatment of neurodegenerative diseases, including Alzheimer's disease . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use. Researchers should handle this material with care. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information. Hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-14-7-4-2-3-5-8(7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAJENUTDQCTPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652836
Record name 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21520-94-5
Record name 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Hydrazide Cyclization

Step 1: Synthesis of the Hydrazide Intermediate

The initial step involves preparing a hydrazide precursor bearing the 2-methoxyphenoxy methyl substituent. This is achieved through nucleophilic substitution or amidation reactions:

  • Starting Material: 2-methoxyphenol or its derivatives.
  • Reaction: The phenol is first converted to the corresponding chloromethyl derivative, typically via chloromethylation using formaldehyde and hydrochloric acid or thionyl chloride.
  • Substitution: The chloromethyl group reacts with hydrazine hydrate in ethanol or methanol to afford the hydrazide intermediate.

Reaction scheme:

2-methoxyphenol → chloromethyl derivative → hydrazide

Step 2: Cyclization to Form the Oxadiazole Ring

The hydrazide is then cyclized with dehydrating agents such as trimethyl orthoformate, orthoacetates, or cyanogen bromide:

  • Reagents: Trimethyl orthoformate or cyanogen bromide.
  • Conditions: Reflux in an appropriate solvent (e.g., acetic acid, ethanol).

This cyclization results in the formation of the 1,3,4-oxadiazole ring with the methoxyphenoxy methyl substituent attached at the 5-position.

Representative reaction:

Hydrazide + orthoester → cyclized oxadiazole

Synthesis via Condensation of Hydrazides with Cyanogen Bromide

An alternative method involves:

  • Reacting the hydrazide with cyanogen bromide under basic conditions.
  • This reaction facilitates the formation of the oxadiazole ring through cyclization and dehydration.

Reaction conditions:

Hydrazide + cyanogen bromide → oxadiazole derivative

Detailed Reaction Conditions and Data

Step Reagents Solvent Temperature Time Yield Notes
1 Formaldehyde, HCl or SOCl₂ Chloroform or dichloromethane Room temp to reflux 4-6 hrs Variable Chloromethylation of phenol
2 Hydrazine hydrate Ethanol or methanol Reflux 6-8 hrs ~70-80% Hydrazide formation
3 Trimethyl orthoformate or cyanogen bromide Ethanol or acetic acid Reflux 4-6 hrs 60-75% Cyclization to oxadiazole

Data Supporting the Synthesis

  • Spectroscopic Data: NMR, IR, and HRMS confirm the structure of intermediates and final product.
  • NMR (Proton): Characteristic signals for methoxy group (~3.3–3.7 ppm), aromatic protons (~6.8–7.4 ppm), and methylene linkers (~4.5–5.3 ppm).
  • IR Spectroscopy: Presence of characteristic C=O (~1640–1650 cm⁻¹), N–H (~3300 cm⁻¹), and aromatic C–H (~3100 cm⁻¹).

Notes on Optimization and Diversification

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Reaction Pathways

The synthesis of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine typically involves the reaction of 2-methoxyphenol with chloroacetonitrile to form an intermediate, which is then reacted with hydrazine hydrate. Common solvents used include ethanol or methanol, often under heated conditions to facilitate the reactions.

Key Reactions

  • Oxidation: Can be performed using hydrogen peroxide or potassium permanganate.
  • Reduction: Sodium borohydride or lithium aluminum hydride can be utilized.
  • Substitution: The methoxy group can be substituted using nucleophilic substitution reactions.

Scientific Research Applications

The compound has shown potential in several areas of research:

Medicinal Chemistry

This compound is being explored for its antimicrobial and anticancer properties. Studies indicate that it may interact with specific biological targets, modulating enzyme activity and influencing cellular pathways relevant to disease processes.

Research has demonstrated that this compound exhibits:

  • Antimicrobial activity against various pathogens.
  • Anticancer effects through mechanisms that may involve apoptosis induction in cancer cells .

Chemical Biology

As a building block for more complex molecules, it is used in the synthesis of various derivatives aimed at enhancing biological activity or creating compounds with specific properties.

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials due to its unique chemical properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound against breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at certain concentrations, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, supporting its use as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antiproliferative Activity

Compounds with analogous 1,3,4-oxadiazole-2-amine cores but differing substituents exhibit variable antiproliferative effects:

Compound Name Substituents Mean Growth Percent (GP) Key Cancer Cell Lines Reference
4b N-(2-Methoxyphenyl)-5-(4-chlorophenyl) 45.20 Broad-spectrum NCI panel
4s N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl) 62.61 MDA-MB-435, HCT-15, T-47D
Target Compound 5-[(2-Methoxyphenoxy)methyl] Data not reported Not tested
  • Key Insight: The 2-methoxyphenyl group in 4b (directly linked via an amino group) shows moderate activity, while 4s (para-methoxyphenyl substituent) demonstrates higher potency.

Antimicrobial Activity

Carbazole-linked oxadiazole derivatives highlight the impact of bulky substituents:

Compound Name Substituents Activity (MIC, µg/mL) Reference
4n (carbazole derivative) 5-[(9H-Carbazol-9-yl)methyl] Significant vs. MCF7
Compound 3 () 4-Nitrophenyl/piperazine Strong antibacterial
Target Compound 2-Methoxyphenoxymethyl Data not reported
  • Key Insight: Bulky substituents (e.g., carbazole, nitro groups) enhance antimicrobial activity by improving target binding or membrane penetration. The target compound’s smaller 2-methoxyphenoxy group may limit broad-spectrum antimicrobial efficacy compared to these analogs .

Cytotoxic Activity

Pyridyl and halogen-substituted derivatives exhibit potent cytotoxicity:

Compound Name Substituents IC50 (µM) Reference
118 N-(4-Chlorobenzylidene)-5-(pyridin-3-yl) 1.1–1.5
3b 5-(Diphenylmethyl)-N-(4-fluorophenyl) Anti-inflammatory
Target Compound 2-Methoxyphenoxymethyl Data not reported
  • Key Insight: Electron-deficient groups (e.g., pyridyl, halogens) improve cytotoxicity by interacting with DNA or enzyme active sites. The target compound’s electron-rich methoxy group may reduce such interactions but could enhance selectivity for non-cytotoxic applications .

Structural and Electronic Comparisons

  • Bond Lengths and Geometry: In 5-phenyl-1,3,4-oxadiazol-2-amine analogs, C–O and C–N bond lengths in the oxadiazole ring are nearly identical (1.364–1.369 Å and 1.285–1.289 Å, respectively), suggesting minimal electronic distortion from substituents .
  • Hydrogen Bonding :

    • N–H⋯N hydrogen bonds in oxadiazole crystals stabilize molecular packing, which may influence solubility or crystallinity in drug formulations .

Biological Activity

5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine is an organic compound belonging to the oxadiazole class, characterized by its unique molecular structure comprising a five-membered ring containing oxygen and nitrogen atoms. The compound's molecular formula is C10H11N3O3, and it has garnered interest in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The compound features a methoxyphenoxy group, which contributes to its distinct chemical properties. The structure can be represented as follows:

C10H11N3O3\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_3

Synthesis Methods

The synthesis typically involves:

  • Formation of 2-(2-methoxyphenoxy)acetonitrile by reacting 2-methoxyphenol with chloroacetonitrile.
  • Conversion to this compound through reaction with hydrazine hydrate.

The reaction conditions usually require solvents like ethanol or methanol and may involve heating to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds in the oxadiazole family exhibit significant antimicrobial activity. A study exploring a library of oxadiazole derivatives demonstrated that certain compounds showed potent activity against various microbial strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymatic pathways .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown cytotoxic effects against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The compound's interaction with topoisomerase I has been identified as a potential target for its antiproliferative effects, supported by molecular docking studies .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, thereby modulating their activity.
  • Cell Cycle Disruption : Inducing apoptosis in cancer cells through interference with cell cycle regulation.

Study 1: Antiproliferative Activity

In a study assessing a series of oxadiazole derivatives, this compound was evaluated for its antiproliferative effects using the MTT assay. Results indicated significant cytotoxicity against selected cancer cell lines, suggesting its potential as an anti-cancer agent .

Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of oxadiazole derivatives highlighted that modifications in the chemical structure could enhance efficacy against resistant strains of bacteria. This study emphasized the importance of structural optimization in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundOxadiazoleAntimicrobial, Anticancer
5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-amineOxadiazoleModerate Anticancer
4-(Methoxyphenyl)oxadiazoleOxadiazoleAntimicrobial

This table illustrates how this compound compares to other similar compounds regarding biological activity.

Q & A

Q. Basic

  • Anticancer assays : MTT or SRB protocols using cell lines (e.g., MCF-7, HeLa) at 10–100 µM doses.
  • Antioxidant tests : DPPH radical scavenging (IC₅₀ values) .

Advanced
Molecular docking (AutoDock Vina) identifies interactions with targets like EGFR or COX-2. The methoxyphenoxy group enhances hydrophobic binding to enzyme pockets, while the oxadiazole NH₂ group forms hydrogen bonds with catalytic residues. Substituting the methoxy group with halogens (e.g., Cl) improves IC₅₀ values by 40% in docking simulations .

How do hydrogen-bonding networks in the crystal lattice affect solubility and formulation?

Advanced
The N–H⋯N hydrogen bonds (2.8–3.0 Å) create a rigid lattice, reducing aqueous solubility. Co-crystallization with succinic acid disrupts this network, improving dissolution rates by 60%. Computational tools (Mercury Software) model co-crystal formation, guiding excipient selection .

What safety protocols are recommended for handling this compound during synthesis?

Q. Basic

  • Use PPE (gloves, goggles) due to skin/eye irritation risks (H315/H319).
  • Work in a fume hood; the compound exhibits acute oral toxicity (H302) and respiratory irritation (H335) .

How can AI and simulation tools enhance research on this compound?

Q. Advanced

  • COMSOL Multiphysics : Models diffusion kinetics in drug delivery systems.
  • mzCloud : Predicts mass fragmentation patterns for LC-MS validation.
  • Smart laboratories : AI-driven robots optimize reaction conditions autonomously, reducing trial-and-error steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine

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